molecular formula C21H15NO3 B2689068 Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate CAS No. 301341-04-8

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate

Cat. No.: B2689068
CAS No.: 301341-04-8
M. Wt: 329.355
InChI Key: QDKUCYDTACUCQE-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety, a phenyl group, and a furan-2-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethyl halides, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reaction temperature is usually maintained between 60-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of isoquinolin-1-yl(phenyl)methyl furan-2-carboxylic acid.

    Reduction: Formation of isoquinolin-1-yl(phenyl)methyl furan-2-methanol.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1-yl(phenyl)methyl furan-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Isoquinolin-1-yl(phenyl)methyl thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.

    Isoquinolin-1-yl(phenyl)methyl pyrrole-2-carboxylate: Features a pyrrole ring in place of the furan ring.

Uniqueness

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate is unique due to its specific combination of isoquinoline, phenyl, and furan moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKUCYDTACUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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